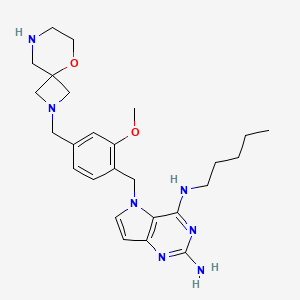

TLR7/8 agonist 7

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H37N7O2 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

5-[[2-methoxy-4-(5-oxa-2,8-diazaspiro[3.5]nonan-2-ylmethyl)phenyl]methyl]-4-N-pentylpyrrolo[3,2-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C26H37N7O2/c1-3-4-5-9-29-24-23-21(30-25(27)31-24)8-11-33(23)15-20-7-6-19(13-22(20)34-2)14-32-17-26(18-32)16-28-10-12-35-26/h6-8,11,13,28H,3-5,9-10,12,14-18H2,1-2H3,(H3,27,29,30,31) |

InChI Key |

WVNYXLRVTKFPOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=NC(=NC2=C1N(C=C2)CC3=C(C=C(C=C3)CN4CC5(C4)CNCCO5)OC)N |

Origin of Product |

United States |

Molecular Mechanisms of Action and Cellular Signaling Pathways

Receptor Binding and Activation Specificity of TLR7/8 Agonist 7

This compound, like other synthetic agonists such as R848 (Resiquimod), is recognized by Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system. mdpi.cominvivogen.comstemcell.com These receptors are primarily located within the endosomes of various immune cells. mdpi.comnih.gov

Interaction with Endosomal TLR7 and TLR8 Receptors

Toll-like receptors 7 and 8 are specialized in detecting single-stranded RNA (ssRNA), particularly from viral pathogens. mdpi.comnih.govnih.govashpublications.org Synthetic agonists, including those in the imidazoquinoline family, mimic these natural ligands to activate the receptors. stemcell.comnih.govinvivogen.com For activation to occur, these agonists must be internalized into the endosome where TLR7 and TLR8 are expressed. mdpi.com

Upon binding of an agonist like this compound, the TLR7 and TLR8 receptors undergo a conformational change. nih.gov This change is crucial for initiating the downstream signaling cascade. Crystal structure studies of TLR8 have shown that the receptor exists as a dimer, and agonist binding brings the C-termini of the monomers closer together, a key step in signal initiation. nih.govacs.org TLR7 is also believed to exist as a heterodimer with TLR8. nih.gov There are two distinct ligand-binding sites on TLR7; one is conserved in both TLR7 and TLR8 for binding small ligands, while the second site is unique to TLR7 and binds ssRNA, enhancing the activation of the first site. nih.govfrontiersin.org

Differential Receptor Activation Profiles (e.g., Human vs. Murine TLRs)

A significant aspect of TLR7/8 agonists is their differential activity between species, particularly between humans and mice. While compounds like R848 act as dual agonists for human TLR7 and TLR8, they primarily activate only TLR7 in mice, as murine TLR8 was historically considered nonfunctional. mdpi.cominvivogen.comaacrjournals.org However, more recent studies suggest that murine TLR8 can recognize a combination of imidazoquinoline and poly-T oligodeoxynucleotides. mdpi.com

In humans, TLR7 and TLR8 have distinct expression patterns and functional outcomes. TLR7 is predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells. acs.orgrupress.orgpnas.org Its activation leads mainly to the production of type I interferons (IFN-α) through the IRF7 pathway. acs.orgrupress.orgfrontiersin.org Conversely, TLR8 is primarily found on myeloid cells such as monocytes, macrophages, and conventional dendritic cells (cDCs). acs.orgrupress.orgaai.org Activation of TLR8 preferentially induces pro-inflammatory cytokines like TNF-α and IL-12 via the NF-κB pathway. acs.orgrupress.orgaai.org This differential activation allows for the fine-tuning of the immune response based on the specific agonist and the cells it targets. rupress.orgaai.org

Downstream Intracellular Signaling Cascades

The binding of this compound to its receptors initiates a well-defined intracellular signaling pathway that is critical for the subsequent immune activation.

MyD88-Dependent Signaling Pathway Engagement

The signaling cascade triggered by TLR7 and TLR8 is almost exclusively dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. invivogen.comnih.govaacrjournals.orgresearchgate.netasm.org Upon receptor activation, MyD88 is recruited to the Toll/IL-1 receptor (TIR) domain of the TLRs. researchgate.netoup.com This recruitment is a pivotal step that connects the receptor to the downstream signaling components.

Following MyD88 recruitment, a series of IL-1R-associated kinases (IRAKs), including IRAK-4 and IRAK-1, are brought to the receptor complex. nih.govresearchgate.net IRAK-4 then phosphorylates and activates IRAK-1. researchgate.net This activated complex subsequently recruits and activates TNF receptor-associated factor 6 (TRAF6). nih.govresearchgate.net

Activation of NF-κB and IRF7 Pathways

The activation of TRAF6 serves as a branching point, leading to the activation of two major transcription factor pathways: nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7. nih.govresearchgate.netnih.gov

NF-κB Pathway: TRAF6 activates the transforming growth factor beta-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex. nih.gov The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent release and nuclear translocation of NF-κB. researchgate.netjci.org In the nucleus, NF-κB drives the transcription of genes encoding pro-inflammatory cytokines. aai.orgaai.org

IRF7 Pathway: TRAF6 can also recruit and activate IRFs. nih.gov For TLR7 and TLR8, IRF7 is the key interferon regulatory factor. researchgate.netersnet.org Upon activation, IRF7 translocates to the nucleus and induces the expression of type I interferons, most notably IFN-α. rupress.orgfrontiersin.orgfrontiersin.org Studies have shown that TLR7 signaling predominantly activates IRF7, while TLR8 signaling has a stronger bias towards NF-κB activation. rupress.orgfrontiersin.orgaai.org

Gene Expression Modulation and Immune Factor Production

The culmination of the TLR7/8 signaling cascade is a significant change in the gene expression profile of the activated immune cells, leading to the production and secretion of a variety of immune factors.

Activation of TLR7/8 by agonists results in the upregulation of numerous genes, including those for cytokines, chemokines, and co-stimulatory molecules. aai.orgnih.gov The specific profile of induced factors depends on the cell type and whether TLR7, TLR8, or both are activated.

TLR7 Activation: Predominantly in pDCs, leads to high levels of IFN-α and IFN-regulated chemokines. pnas.orgaai.org

TLR8 Activation: In myeloid cells, this results in the robust production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (B1171171) (IL-12), and Interleukin-6 (IL-6). rupress.orgaai.orgaai.org

Dual TLR7/8 Activation: Leads to a broad, Th1-type immune response, characterized by the production of both IFN-γ and pro-inflammatory cytokines. aacrjournals.org This can lead to enhanced cytolytic functions of natural killer (NK) cells and T cells. mdpi.com

The table below summarizes the key cytokines induced by selective TLR7 and TLR8 activation in human peripheral blood mononuclear cells (PBMCs).

| Agonist Specificity | Primary Target Cells | Key Cytokines Induced | Primary Signaling Pathway Bias |

|---|---|---|---|

| TLR7-selective | Plasmacytoid Dendritic Cells (pDCs), B-cells | IFN-α, IFN-regulated chemokines (e.g., IP-10) | IRF7 |

| TLR8-selective | Monocytes, Myeloid Dendritic Cells (mDCs) | TNF-α, IL-12, IL-6, MIP-1α | NF-κB |

| Dual TLR7/8 | pDCs, mDCs, Monocytes | IFN-α, TNF-α, IL-12, IFN-γ | IRF7 and NF-κB |

This modulation of gene expression and subsequent cytokine production underpins the immunomodulatory effects of this compound, enabling it to orchestrate a potent and directed immune response.

Immunological Effects and Cellular Responses

Impact on Antigen-Presenting Cells (APCs)

TLR7/8 agonists directly activate APCs, enhancing their ability to process and present antigens to T cells, a critical step in bridging innate and adaptive immunity. nih.govacs.org This activation leads to the upregulation of co-stimulatory molecules, maturation of dendritic cells, and production of inflammatory cytokines, ultimately promoting robust anti-tumor and anti-viral immune responses. bmj.comcancer.gov

Dendritic cells are the most potent APCs and are primary targets of TLR7/8 agonists. nih.govnih.gov Activation through TLR7 and TLR8 induces DC maturation, characterized by increased expression of surface molecules like CD40, CD80, CD83, and CD86, and the chemokine receptor CCR7, which facilitates migration to lymph nodes. nih.govnih.govresearchgate.net Studies using agonists such as Resiquimod (B1680535) (R848) have demonstrated this maturational effect on monocyte-derived DCs. researchgate.net The combination of TLR4 and TLR7/8 ligands can induce a heterogeneous population of DCs that are highly effective at priming CD8+ T cells. ashpublications.org

Human plasmacytoid dendritic cells (pDCs) primarily express TLR7. oup.commdpi.comfrontiersin.org Activation of pDCs by TLR7-selective agonists or dual TLR7/8 agonists leads to the robust production of type I interferons (IFN-α), a hallmark of the anti-viral response. oup.comacs.orgbmj.com This IFN-α production occurs via the MyD88-IRF7 signaling pathway. frontiersin.org In addition to IFN-α, activated pDCs can also produce other cytokines like TNF-α and IL-1β. aai.org The stimulation of pDCs is a key component of the immune response generated by TLR7 agonists. labiotech.eu

Myeloid dendritic cells (mDCs) predominantly express TLR8 in humans. oup.comfrontiersin.org TLR8 agonists are potent activators of mDCs, leading to the production of pro-inflammatory cytokines, most notably IL-12p70. oup.comnih.gov This cytokine is crucial for driving T helper 1 (Th1) polarized immune responses, which are important for cellular immunity. oup.combmj.com Activation of mDCs via TLR8 primarily utilizes the NF-κB signaling pathway. oup.com TLR8 stimulation also effectively upregulates co-stimulatory molecules like CD40 on mDCs. nih.gov Studies have shown that TLR8 agonists can stimulate inflammatory monocyte-derived cells to differentiate into potent, migratory DCs that favor the development of Th1 immunity. nih.gov

Monocyte and Macrophage Activation

Human monocytes and macrophages express both TLR7 and TLR8, with TLR8 expression being more predominant. acs.orgoup.com TLR8 agonists are particularly effective at activating these cells, triggering the NF-κB pathway and inducing the production of inflammatory cytokines and chemokines such as TNF-α, IL-1β, IL-6, and IL-12. acs.orgaai.orgresearchgate.net This activation can also drive the differentiation of monocytes into macrophages and dendritic cells. nih.govaai.org For instance, the TLR7/8 agonist Resiquimod (R848) has been shown to induce the differentiation of myeloid-derived suppressor cells (MDSCs) into mature macrophages and DCs. nih.gov TLR7 activation in macrophages has also been shown to inhibit HIV infection. mdpi.com In contrast to TLR8, TLR7 stimulation on its own results in a less potent pro-inflammatory cytokine response in monocytes. aai.org

B Cell Activation and Function

B cells in humans primarily express TLR7, and its activation is essential for certain aspects of B cell function. acs.orgfrontiersin.orgnih.gov TLR7 agonists can directly trigger B cell activation, proliferation, cytokine production, and differentiation. nih.govstemcell.com This activation can enhance humoral immunity, contributing to antibody production. frontiersin.org Studies using the TLR7/8 agonist R848, which selectively activates TLR7 in B cells due to the absence of TLR8 expression, have shown it can vigorously stimulate B cell proliferation, particularly when combined with B-cell receptor (BCR) signals. ashpublications.org B cell-intrinsic TLR7 signaling has been identified as a critical requirement for the formation of spontaneous germinal centers, which are sites of antibody affinity maturation. nih.gov

Induction of Cytokines and Chemokines

A primary consequence of TLR7/8 agonist administration is the robust induction of a wide array of cytokines and chemokines. The specific profile of these signaling molecules depends on which receptor is engaged and the cell type being stimulated. oup.com

TLR7 activation , primarily in pDCs and B cells, is strongly associated with the production of Type I Interferons (IFN-α) and IFN-regulated chemokines like IP-10 (CXCL10). oup.comacs.org

TLR8 activation , predominantly in monocytes, macrophages, and mDCs, leads to the secretion of pro-inflammatory cytokines through the NF-κB pathway. oup.comfrontiersin.org Key cytokines include Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-12 (B1171171) (IL-12) , Interleukin-6 (IL-6) , and Interleukin-1 beta (IL-1β) . oup.comaai.orgstemcell.com The production of IL-12 is particularly important for promoting Th1-type immune responses and enhancing the cytotoxic function of NK cells and T cells. nih.govbmj.com

Dual TLR7/8 agonists , such as Resiquimod (R848), induce a broad spectrum of cytokines by activating both pathways, resulting in the production of IFN-α, IL-12, and TNF-α. aacrjournals.orgbmj.com Studies have confirmed that these agonists can induce significant levels of IFN-γ, TNF-α, and GM-CSF. nih.gov

This differential cytokine induction allows for the specific tailoring of the immune response. TLR7-specific agonism drives a potent anti-viral state, while TLR8-specific agonism promotes a strong inflammatory and Th1-polarizing response. oup.com

Data Tables

Table 1: Cellular Responses to TLR7/8 Agonists

| Cell Type | Primary Receptor(s) | Key Responses | Relevant Agonists Mentioned |

|---|---|---|---|

| Plasmacytoid Dendritic Cells (pDCs) | TLR7 | Maturation, Potent IFN-α production | Imiquimod (B1671794), Resiquimod (R848) |

| Myeloid Dendritic Cells (mDCs) | TLR8 | Maturation, IL-12 and TNF-α production, Th1 polarization | 3M-002, Resiquimod (R848) |

| Monocytes | TLR8 > TLR7 | Activation, Differentiation to Macrophages/DCs, Pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) | Resiquimod (R848), CL-075 |

| Macrophages | TLR8 > TLR7 | Activation, Pro-inflammatory cytokine production | Imiquimod, Resiquimod (R848) |

| B Cells | TLR7 | Activation, Proliferation, Cytokine Production, Germinal Center formation | Resiquimod (R848), CpG |

Table 2: Cytokine and Chemokine Induction Profile

| Cytokine/Chemokine | Primary Inducing Receptor | Major Producing Cell Type(s) | Key Immunological Function |

|---|---|---|---|

| IFN-α | TLR7 | Plasmacytoid Dendritic Cells (pDCs) | Antiviral response, DC maturation |

| IL-12 | TLR8 | Myeloid Dendritic Cells (mDCs), Monocytes | Th1 polarization, NK and T cell activation |

| TNF-α | TLR8 | Monocytes, Macrophages, mDCs | Pro-inflammatory, APC activation |

| IL-6 | TLR8 | Monocytes, Macrophages, mDCs | Pro-inflammatory, B cell differentiation |

| IL-1β | TLR8 | Monocytes, pDCs | Pro-inflammatory |

| IFN-γ | Indirectly via IL-12 | NK cells, T cells | Th1 response, Macrophage activation |

| IP-10 (CXCL10) | TLR7 | pDCs, Monocytes | Chemoattractant for T cells, NK cells |

Table 3: Compound Names Mentioned

| Compound Name | Receptor Target(s) |

|---|---|

| Resiquimod (R848) | TLR7/8 |

| Imiquimod | TLR7 |

| 3M-002 (CL075) | TLR8 |

| 3M-052 | TLR7/8 |

| MEDI9197 | TLR7/8 |

| GS-9620 (Vesatolimod) | TLR7 |

| CpG (CpG-ODN) | TLR9 |

| Lipopolysaccharide (LPS) | TLR4 |

Type I Interferon (IFN-α) Production

A key outcome of TLR7 activation is the robust production of type I interferons (IFN-α). oup.comaai.org Plasmacytoid dendritic cells (pDCs) are major producers of IFN-α upon stimulation with TLR7 agonists. oup.comaai.org This response is primarily driven by the activation of Interferon Regulatory Factor 7 (IRF7). oup.comdelveinsight.com Studies have shown that TLR7-selective agonists are more effective at inducing IFN-α compared to TLR8-selective agonists. aai.org For instance, the TLR7/8 agonist MEDI9197 has been demonstrated to trigger the secretion of IFN-α from primary human immune cells. bmj.com Similarly, in nonhuman primates, a dual TLR7/8 agonist induced higher levels of IFN-α compared to a TLR8-only agonist. pnas.org This production of IFN-α is a critical first step in establishing an antiviral state and shaping the subsequent adaptive immune response. delveinsight.comfrontiersin.org

Pro-inflammatory Cytokines (e.g., IL-12, TNF-α, IL-6)

Activation of TLR7 and TLR8 also leads to the secretion of a range of pro-inflammatory cytokines that play a crucial role in orchestrating the immune response. TLR8 agonists, in particular, are potent inducers of these cytokines from myeloid dendritic cells (mDCs), monocytes, and macrophages. oup.comaai.org

Interleukin-12 (IL-12): This cytokine is pivotal for driving T-helper 1 (Th1) polarized immune responses. oup.complos.org TLR8-specific agonists are particularly effective at inducing IL-12p70 from mDCs and monocytes. oup.comaai.org Studies using dual TLR7/8 agonists have also reported significant IL-12 production. aacrjournals.org For example, treatment with a TLR7/8 agonist in mice with colon carcinoma resulted in a dose-dependent increase in IL-12 levels. aacrjournals.org

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is another key pro-inflammatory cytokine induced by TLR7/8 activation. aai.org Both TLR7 and TLR8 agonists can induce TNF-α, although TLR8 agonists are generally more potent in this regard. aai.org Research has shown that TLR7/8 agonists induce TNF-α production in various immune cell types, contributing to the inflammatory milieu. aacrjournals.orgnih.gov

Interleukin-6 (IL-6): IL-6 is a pleiotropic cytokine with both pro-inflammatory and anti-inflammatory properties that is also induced upon TLR7/8 stimulation. aai.orgaai.org Studies have shown that TLR7/8 agonists can induce IL-6 production from human peripheral blood mononuclear cells (PBMCs) and B cells. aai.orgfrontiersin.org In some contexts, IL-6 secreted by dendritic cells treated with a TLR7 agonist was found to be critical for overcoming the suppressive function of regulatory T cells. oncotarget.com

Table 1: Cytokine Production Induced by TLR7/8 Agonists

| Cytokine | Primary Producing Cells | Key Function | Reference |

|---|---|---|---|

| IFN-α | Plasmacytoid Dendritic Cells (pDCs) | Antiviral response, activation of other immune cells | oup.comaai.org |

| IL-12 | Myeloid Dendritic Cells (mDCs), Monocytes | Th1 polarization, activation of NK and T cells | oup.comaai.orgplos.orgaacrjournals.org |

| TNF-α | mDCs, Monocytes, Macrophages | Pro-inflammatory response, tumor cell cytotoxicity | aai.orgaacrjournals.orgnih.gov |

| IL-6 | Monocytes, B cells, Dendritic Cells | Pro-inflammatory and anti-inflammatory effects, T cell regulation | aai.orgaai.orgfrontiersin.orgoncotarget.com |

Chemokine Secretion (e.g., IFN-γ, IP-10)

In addition to cytokines, TLR7/8 agonists stimulate the secretion of chemokines, which are crucial for recruiting immune cells to sites of inflammation or infection.

Interferon-gamma (IFN-γ): While primarily produced by T cells and NK cells during the adaptive immune response, TLR7/8 agonists can indirectly lead to its production. mdpi.com The IL-12 induced by TLR7/8 agonists promotes the differentiation of Th1 cells, which are major producers of IFN-γ. oup.comconsensus.app Studies have shown that TLR7/8 agonist treatment can lead to a significant increase in IFN-γ-secreting effector cells. aacrjournals.org

Interferon-gamma-inducible protein 10 (IP-10 or CXCL10): This chemokine is a potent chemoattractant for T cells, NK cells, and monocytes. TLR7 agonists are particularly effective at inducing IP-10, which is often associated with a type I IFN response. aai.org Research has demonstrated that dual TLR7/8 agonists can induce high levels of IP-10 in both mice and nonhuman primates. pnas.orgaacrjournals.org

Modulation of Adaptive Immune Responses

The innate immune activation triggered by TLR7/8 agonists has profound effects on the subsequent adaptive immune response, particularly on T cell-mediated immunity.

T-helper 1 (Th1) Polarization

A hallmark of TLR7/8 agonist-induced immunity is the strong polarization towards a Th1-type response. oup.commdpi.comconsensus.app This is largely mediated by the production of IL-12 from dendritic cells, which drives the differentiation of naive CD4+ T cells into Th1 cells. oup.complos.org Th1 cells are critical for cellular immunity against intracellular pathogens and for anti-tumor responses. consensus.app The ability of TLR7/8 agonists to promote Th1 immunity makes them attractive as vaccine adjuvants. oup.comfrontiersin.org

Activation and Proliferation of CD4+ T Cells

TLR7/8 agonists can directly and indirectly enhance the activation and proliferation of CD4+ T cells. bmj.comnih.gov While the primary mechanism is the activation of antigen-presenting cells (APCs) like dendritic cells, which then provide co-stimulatory signals to T cells, some studies suggest that TLR7 and TLR8 are also expressed on T cells and can directly contribute to their activation. bmj.comnih.gov The TLR7 agonist Loxoribine has been shown to promote CD4+ T cell proliferation. oncotarget.com Furthermore, TLR7/8 agonists can enhance IFN-γ production by memory CD4+ T cells. bmj.com

Activation and Cytotoxicity of CD8+ T Cells

The activation of potent cytotoxic CD8+ T cell responses is a critical goal for cancer immunotherapy, and TLR7/8 agonists have shown significant promise in this area. mdpi.compnas.org By activating dendritic cells, TLR7/8 agonists enhance the cross-presentation of antigens to CD8+ T cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs). frontiersin.org These CTLs can then recognize and kill target cells, such as virus-infected cells or tumor cells. mdpi.com Studies have demonstrated that TLR7/8 agonists can increase the frequency of antigen-specific, IFN-γ-secreting CD8+ T cells and enhance their cytotoxic activity. aacrjournals.orgmdpi.compnas.org Some research also suggests that TLR7 can directly act as a co-stimulator for CD8+ T cell activation and function. frontiersin.org

Table 2: Effects of TLR7/8 Agonist 7 on Adaptive Immunity

| Adaptive Immune Response | Key Mechanisms | Outcome | Reference |

|---|---|---|---|

| Th1 Polarization | IL-12 production by dendritic cells | Enhanced cellular immunity | oup.complos.orgconsensus.app |

| CD4+ T Cell Activation | APC activation, potential direct T cell stimulation | Increased proliferation and cytokine production | oncotarget.combmj.comnih.gov |

| CD8+ T Cell Activation | Enhanced cross-presentation by dendritic cells | Increased cytotoxicity and tumor cell killing | aacrjournals.orgmdpi.compnas.orgfrontiersin.org |

Natural Killer (NK) Cell Activity Enhancement

Toll-like receptor 7/8 (TLR7/8) agonists have been shown to enhance the activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for targeting and eliminating malignant and virally infected cells. This enhancement is achieved through both direct and indirect mechanisms, leading to increased cytotoxicity and cytokine production by NK cells.

Studies have demonstrated that human NK cells express TLR7 and TLR8, and their stimulation with TLR7/8 agonists leads to the activation of effector functions. nih.gov For instance, the TLR7/8 agonist R848 has been shown to activate NK cell cytotoxicity against target tumor cells. nih.govaai.org This activation is not solely a direct effect on NK cells but is significantly mediated by accessory cells, such as monocytes and dendritic cells (DCs). nih.govaai.org Upon stimulation with a TLR7/8 agonist, these accessory cells produce pro-inflammatory cytokines, including Interleukin-12 (IL-12), which in turn potently activate NK cells. nih.govaai.org The production of interferon-gamma (IFN-γ) by NK cells in response to TLR7/8 agonists is largely dependent on this accessory cell-derived IL-12. nih.govaai.org

Interestingly, while resting NK cells may not respond directly to TLR7/8 agonists, they can be primed by cytokines like IL-2 or IFN-α to become responsive. nih.gov Research has also indicated that TLR7/8 agonists can preferentially activate the CD56brightCD16− subset of NK cells, leading to increased proliferation, cytokine production, and cytotoxic activity, primarily via TLR8 signaling. nih.gov Specific TLR8 agonists have been shown to increase cytokine production and cytotoxic activity of this NK cell subset. nih.gov

The enhancement of NK cell function by TLR7/8 agonists has significant therapeutic implications, particularly in cancer immunotherapy. By mobilizing NK cells, these agonists can augment antibody-dependent cellular cytotoxicity (ADCC), a key mechanism of action for many therapeutic antibodies. nih.govacs.org Encapsulating TLR7/8 agonists in nanoparticles has been shown to lead to prolonged activation of NK cells and stronger in vivo cytotoxicity. nih.govacs.org

Furthermore, studies using various TLR7/8 agonists have consistently shown an increase in NK cell activation markers like CD69 and NKG2D, as well as enhanced degranulation, a measure of cytotoxic potential. frontiersin.orgmdpi.com This broad activation of NK cell effector functions underscores the potential of TLR7/8 agonists as potent immunomodulators for enhancing innate anti-tumor and anti-viral immunity.

Table 1: Effect of TLR7/8 Agonists on NK Cell Activity

| Agonist | NK Cell Subset | Key Effects | Mechanism | Reference |

|---|---|---|---|---|

| R848 | Total NK cells, CD56brightCD16− | Increased cytotoxicity, IFN-γ production | Accessory cell-dependent (IL-12) | nih.govaai.org |

| R848 | CD56brightCD16− | Increased proliferation, cytokine production, cytotoxicity | Primarily via TLR8 | nih.gov |

| GD | CIK/NK cells | Increased proportion of CD3-CD56+ NK cells, enhanced cytotoxicity | Direct activation | spandidos-publications.com |

| Various | CD56bright and CD56dim | Increased CD69 and NKG2D expression | Direct activation | frontiersin.org |

| R848 | Immunoregulatory (CD56+CD16−) | Increased NKG2D expression | Direct activation | mdpi.com |

Humoral Immunity and Antibody Responses

TLR7/8 agonists have demonstrated a significant capacity to augment humoral immunity and enhance antigen-specific antibody responses, making them promising adjuvants for vaccines. Their mechanism of action involves the stimulation of various immune cells, leading to a more robust and durable antibody production.

When co-administered with an antigen, TLR7/8 agonists can significantly increase the titers of antigen-specific antibodies compared to immunization with the antigen alone. pnas.org For example, in non-human primates immunized with HIV Gag protein, the inclusion of a TLR7/8 agonist resulted in a substantial increase in Gag-specific antibody titers. pnas.org This effect is consistent with the expression of TLR7 on B cells, which are the primary producers of antibodies. pnas.org

A key feature of the humoral response induced by TLR7/8 agonists is the preferential skewing towards a T helper 1 (Th1) phenotype. This is characterized by the production of IgG2a (in mice) or IgG1 (in humans) antibody isotypes, which are particularly effective at activating complement and mediating antibody-dependent cellular cytotoxicity. acs.orgfrontiersin.org Studies have shown that immunization with a TLR7/8 agonist promotes a shift from IgG1 to IgG2c antibody responses in mice. frontiersin.org This Th1-biased immune response is often associated with the production of IFN-γ by T cells. acs.orgfrontiersin.org

The adjuvant effect of TLR7/8 agonists on humoral immunity is also linked to their ability to activate dendritic cells (DCs). Activated DCs are crucial for initiating the T cell help required for B cell activation, proliferation, and differentiation into antibody-secreting plasma cells and memory B cells. aai.org Furthermore, the combination of TLR7/8 agonists with other TLR agonists, such as a TLR9 agonist, has been shown to cooperatively enhance antibody responses to viral antigens. nih.gov

The development of novel delivery systems, such as nanoparticles, for TLR7/8 agonists has further improved their ability to enhance humoral immunity. nih.gov These formulations can lead to more robust and persistent antibody responses. nih.gov For instance, a synthetic TLR7/8 agonist, 3M-052, when delivered in nanoparticles, induced durable HIV-1 envelope-specific plasma cells and high-magnitude antibody responses in non-human primates. nih.gov

Table 2: Impact of TLR7/8 Agonists on Antibody Responses

| Agonist/Formulation | Antigen | Key Findings | Antibody Isotype Skewing | Reference |

|---|---|---|---|---|

| TLR7/8 agonist | HIV Gag protein | Significantly increased Gag-specific antibody titers | Not specified | pnas.org |

| Gag-TLR7/8 conjugate | HIV Gag protein | Dramatically enhanced magnitude of Th1 response and antibody production | Th1-biased | pnas.org |

| 3M-052 in nanoparticles | HIV-1 Env | Induced durable Env-specific plasma cells and high-magnitude antibody responses | Not specified | nih.gov |

| IMDQ-conjugated nanogel | Ovalbumin (OVA) | Increased secretion of OVA-specific IgG antibodies | Th1-biased (increased IgG2a) | acs.org |

| 3M-052 in liposomes | gB protein | Enhanced gB-specific IgG responses | Shift from IgG1 to IgG2c | frontiersin.org |

Preclinical Applications and Therapeutic Potential in Disease Models

Antiviral Mechanisms and Efficacy in Preclinical Models

TLR7/8 agonists exhibit potent antiviral activity through the induction of a robust innate immune response. tandfonline.com This response is primarily mediated by the production of type I interferons, which play a crucial role in establishing an antiviral state in host cells. asm.orgspringermedizin.de

Upon recognition by TLR7 and TLR8 within the endosomes of immune cells, these agonists trigger a signaling cascade that leads to the activation of transcription factors like IRF7 and NF-κB. oup.comaai.org This results in the rapid production and secretion of type I interferons (IFN-α and IFN-β). springermedizin.deaai.org These interferons then act in an autocrine and paracrine manner, binding to their receptors on various cell types and inducing the expression of a wide array of interferon-stimulated genes (ISGs). asm.orgasm.org ISGs encode for proteins that inhibit viral replication at multiple stages, from entry and uncoating to protein synthesis and viral assembly. asm.org Preclinical studies have demonstrated that TLR7/8 agonists can induce a broad range of ISGs, effectively creating an antiviral state that is non-specific to any particular virus. asm.org

The antiviral efficacy of TLR7/8 agonists has been demonstrated in various preclinical models of viral infections. In vitro, treatment of peripheral blood mononuclear cells (PBMCs) with TLR7 agonists has been shown to inhibit the replication of HIV. asm.orgasm.org Similarly, in cell culture models of norovirus, TLR7 agonists have displayed potent inhibitory effects on viral replication and protein synthesis. asm.org

In vivo studies have further substantiated these findings. For example, in a woodchuck model of chronic hepatitis B virus (HBV) infection, an oral TLR8 agonist effectively reduced serum viral load. frontiersin.org In the context of HIV, a selective TLR7 agonist was shown to induce HIV expression in cells from infected individuals on suppressive antiretroviral therapy, a crucial step in the "kick-and-kill" strategy for eradicating latent viral reservoirs. asm.orgmdpi.com Furthermore, in a porcine model, a TLR7/8 agonist demonstrated a strong adjuvant response, indicating its potential to enhance the immune response against viral antigens. nih.gov

Table 2: Preclinical Antiviral Efficacy of TLR7/8 Agonists

| Virus | Preclinical Model | Key Findings | References |

|---|---|---|---|

| HIV | Human PBMCs (in vitro), SIV-infected macaques (in vivo) | Inhibition of acute infection, induction of latent virus expression. | asm.orgasm.orgmdpi.com |

| Hepatitis B Virus (HBV) | Woodchuck (in vivo) | Significant reduction in serum viral load. | frontiersin.org |

| Norovirus | Murine and human cell culture (in vitro) | Inhibition of viral replication and protein synthesis. | asm.org |

| Rhinovirus | Murine lung cells (in vitro) | Modulation of interferon receptor expression. | ersnet.org |

Adjuvant Properties in Vaccine Development Research

TLR7/8 agonists are being extensively investigated as vaccine adjuvants due to their ability to enhance and direct the adaptive immune response to co-administered antigens. nih.govinvivogen.comresearchgate.net They activate antigen-presenting cells (APCs), such as dendritic cells, leading to improved antigen presentation and the production of cytokines that shape the ensuing T-cell and B-cell responses. oup.comnih.gov

A key function of a vaccine adjuvant is to augment the production of high-titer, long-lasting antibodies. Preclinical studies have consistently shown that the inclusion of a TLR7/8 agonist in a vaccine formulation significantly enhances antigen-specific humoral immunity. nih.govfrontiersin.org For instance, in a porcine model using the CRM197 antigen, a novel oxoadenine TLR7/8 agonist increased antibody titers by 800-fold compared to the antigen alone. nih.govresearchgate.net In non-human primate studies, a synthetic TLR7/8 agonist, 3M-052, induced durable HIV-1 envelope-specific plasma cells and humoral immunity. consensus.app This enhancement of the humoral response is critical for protection against a wide range of pathogens.

Beyond humoral immunity, the ability to induce a robust cellular immune response is crucial for vaccines against intracellular pathogens and for therapeutic cancer vaccines. TLR7/8 agonists are particularly adept at promoting T helper 1 (Th1) and, in some cases, T helper 17 (Th17) polarized immune responses. oup.comfrontiersin.orgnih.gov The Th1 response is characterized by the production of IFN-γ and is essential for activating cytotoxic T lymphocytes (CTLs), which can kill infected or cancerous cells. mdpi.com

In preclinical vaccine studies, TLR7/8 agonists have been shown to increase the frequency of antigen-specific, IFN-γ-producing CD8+ T cells. nih.gov For example, in a porcine vaccination study, the highest dose of a TLR7/8 agonist adjuvant led to a 13-fold increase in antigen-specific CD8+ T cells compared to the antigen alone. nih.govresearchgate.net Studies with novel lipidated imidazoquinoline TLR7/8 agonists in mice have also demonstrated their ability to elicit strong influenza-specific Th1 and Th17 responses, providing protection against a heterologous viral challenge. frontiersin.orgnih.gov This capacity to drive cellular immunity makes TLR7/8 agonists highly attractive for the development of next-generation vaccines. inimmune.com The role of TLR7 signaling in modulating Th17 responses is complex, with some studies indicating an inhibitory effect, suggesting that the specific context and agonist properties are important determinants of the final immune outcome. nih.gov

Table 3: Adjuvant Properties of TLR7/8 Agonists in Preclinical Vaccine Research

| Antigen | Animal Model | Enhancement of Humoral Immunity (Antibody Titers) | Promotion of Cellular Immunity (Th1/Th17) | References |

|---|---|---|---|---|

| CRM197 | Porcine | 800-fold increase in antibody titers. | 13-fold increase in antigen-specific CD8+ T cells. | nih.govresearchgate.net |

| HIV-1 Envelope | Non-human primate | Induction of durable plasma cells and humoral immunity. | N/A | consensus.app |

| H3N2 Influenza | Mice | Enhanced humoral responses. | Elicited strong Th1- and Th17-polarized T cell responses. | frontiersin.orgnih.gov |

| SARS-CoV-2 S1 subunit | Mice | Induced potent neutralizing antibodies. | Induced a balanced Th1/Th2 response. | frontiersin.org |

Application in Experimental Vaccine Formulations

Toll-like receptor 7/8 (TLR7/8) agonists are a class of synthetic small molecules that have garnered significant attention as potent adjuvants in experimental vaccine formulations. frontiersin.org Their ability to stimulate the innate immune system, particularly by activating dendritic cells and promoting the production of Type I interferons and pro-inflammatory cytokines, makes them promising candidates for enhancing the efficacy of vaccines against infectious diseases and cancers. nih.govsci-hub.se Ligation of TLR7 and TLR8, which recognize single-stranded viral RNA, initiates a signaling cascade that leads to the maturation of dendritic cells, facilitating robust antigen presentation and the subsequent stimulation of the adaptive immune response. nih.govnih.gov Preclinical research has consistently demonstrated that the inclusion of TLR7/8 agonists in vaccine formulations can augment and shape the adaptive immune response to a co-administered antigen. researchgate.netbmj.com

In preclinical models, TLR7/8 agonists have been shown to improve the efficacy of vaccines for various pathogens and cancers. tandfonline.com For instance, they have been investigated in formulations for pandemic influenza vaccines, where they demonstrated the ability to broaden the immune response to hemagglutinin (HA)-based antigens and provide protection against lethal viral challenges in both mice and ferret models. nih.govresearchgate.net Studies have also explored their use in cancer vaccines, where they can amplify the effects of the vaccine and stimulate systemic anti-tumor immune responses. bmj.comtandfonline.commdpi.com Furthermore, in the context of pertussis, a novel TLR7/8 agonist adjuvant was shown to overcome neonatal hyporesponsiveness to acellular pertussis vaccination in mice, driving a potent T helper (Th)1 and Th17-biased T-cell response. nih.gov

A notable example of a novel TLR7/8 agonist in a preclinical vaccine study involves a rationally designed oxoadenine compound, referred to as oxoadenine 7. nih.gov This specific agonist was evaluated for its ability to modulate the adaptive immune response to a model antigen, CRM197, a non-toxic mutant of the diphtheria toxin, in a porcine model. The porcine system was selected for this investigation due to its human-like responses to TLR7/8 agonists. nih.gov

The study revealed that the inclusion of the oxoadenine TLR7/8 agonist as an adjuvant resulted in a substantial enhancement of the immune response to the CRM197 antigen. A dose-dependent increase in antigen-specific antibody production was observed, with antibody titers increasing by as much as 800-fold compared to the non-adjuvanted vaccine. nih.gov Moreover, the formulation promoted a significant cellular immune response. Pigs vaccinated with the antigen containing the highest dose of the adjuvant showed a 13-fold increase in the percentage of antigen-specific CD3+/CD8+ T cells compared to pigs that received the antigen alone. nih.gov These findings underscore the potential of novel synthetic TLR7/8 agonists like oxoadenine 7 to serve as effective adjuvants, capable of boosting both humoral and critical cytotoxic T cell responses in vaccine formulations. nih.gov

Table 1: Preclinical Efficacy of Oxoadenine 7 Adjuvant in a Porcine Vaccine Model

| Parameter | Antigen | Model | Key Findings | Reference |

|---|

Structure Activity Relationship Sar Studies and Chemical Modifications

Impact of Structural Modifications on TLR7/8 Agonist 7 Potency and Selectivity

The potency and selectivity of TLR7/8 agonists are intricately linked to their chemical structure. Even minor modifications to the core scaffold can lead to significant shifts in activity, tipping the balance between TLR7 and TLR8 agonism.

Research on imidazoquinoline-based agonists, a class to which many synthetic TLR7/8 agonists belong, has demonstrated that substituents at various positions of the heterocyclic core are critical for activity. researchgate.netrsc.org For instance, the nature of the substituent at the N1 position of the imidazoquinoline ring has been shown to profoundly impact potency. A systematic exploration of N1-benzyl-C2-alkyl substituents revealed a distinct relationship between the alkyl chain length and TLR7-agonistic potency, with an n-butyl group at the C2 position being optimal. researchgate.net

In a study focused on a novel series of TLR7/8 dual agonists, modifications at the C-7 side chain were found to be crucial for both potency and selectivity. acs.org Truncating a C-7 alcohol to a hydroxymethyl group resulted in a compound that was equipotent for both TLR7 and TLR8. acs.org This highlights the delicate balance that can be achieved through targeted structural changes. The stereochemistry at this position is also vital, with the S-isomer showing significantly greater potency for both receptors compared to the R-isomer. acs.org

Furthermore, the introduction of different amine-containing side chains can dramatically alter the selectivity profile. While some modifications maintain a balanced dual TLR7/8 agonism, others can skew the activity towards TLR8. acs.org For example, the incorporation of certain benzylamine (B48309) analogs led to a reversal in the typical TLR7/8 activity profile, resulting in more potent TLR8 activity. acs.org This switch in selectivity provides access to a new series of compounds with a distinct immunological footprint, characterized by the induction of pro-inflammatory cytokines like TNF-α, a hallmark of TLR8 activation. oup.comacs.org

The following table summarizes the impact of specific structural modifications on the potency and selectivity of TLR7/8 agonist analogs, based on data from reporter gene assays.

| Compound/Modification | hTLR7 EC50 (nM) | hTLR8 EC50 (nM) | Selectivity |

| This compound (compound 10) | 1.5 | 341.7 | TLR7 selective |

| C-7 hydroxymethyl analog (S-isomer) | Equipotent | Equipotent | Dual TLR7/8 |

| C-7 hydroxymethyl analog (R-isomer) | Less potent | Less potent | Reduced activity |

| Benzylamine analog | Lower TLR7 activity | Higher TLR8 activity | TLR8 skewed |

Data sourced from MedChemExpress and ACS Medicinal Chemistry Letters. medchemexpress.comacs.org

Design Strategies for Optimized Immunomodulatory Activity

The primary goal of designing TLR7/8 agonists is to elicit a desired immune response, which can range from broad pro-inflammatory activity to a more targeted induction of type I interferons. The design strategies employed often focus on achieving a specific balance of TLR7 and TLR8 activation.

One key strategy involves the use of structure-based drug design. By obtaining X-ray co-crystal structures of agonists bound to TLR7 and TLR8, researchers can visualize the key binding interactions and rationally design new analogs. acs.orgresearchgate.net This approach has been instrumental in identifying hydrophobic pockets within the receptor that can be targeted to boost activity. For instance, filling a hydrophobic pocket in TLR8 was hypothesized to increase its activity, a hypothesis that was validated through the synthesis of targeted analogs. acs.org

Another important design consideration is the induction of specific cytokine profiles. Agonists with higher TLR7 activity tend to induce greater levels of IFN-α, a key cytokine in antiviral and antitumor immunity. oup.comacs.org Conversely, agonists with more potent TLR8 activity typically lead to higher levels of TNF-α and other pro-inflammatory cytokines. oup.comacs.org By fine-tuning the structure of the agonist, it is possible to create molecules with tailored cytokine induction profiles suitable for different therapeutic applications.

The development of stabilized immune modulatory RNA (SIMRA) compounds represents another innovative design strategy. These molecules consist of two RNA segments attached through their 3' ends, which confers greater stability against nuclease degradation compared to linear RNA. pnas.org Interestingly, the incorporation of chemical modifications such as 7-deazaguanosine (B17050) can switch the selectivity of these compounds, enabling them to activate both TLR7 and TLR8, whereas the unmodified versions are typically TLR8-specific. pnas.org

Influence of Conjugation and Linker Chemistries

The site of linker attachment on the TLR7/8 agonist is paramount. It is crucial to choose a position that does not interfere with the binding of the agonist to its receptors. researchgate.net For many imidazoquinoline-based agonists, a primary amine on an N1-benzyl group can serve as a reactive handle for conjugation without compromising activity. google.com Similarly, a secondary amine within the structure can provide a point for attaching a linker, for instance, through the formation of a carbamate (B1207046) bond. acs.org

The nature of the linker itself is also a key determinant of the conjugate's behavior. The length and composition of the linker can influence the activity and physicochemical properties of the conjugate, which in turn affect its pharmacokinetic profile. acs.org For example, in the development of adamantane-conjugated TLR7/8 agonists, an aromatic linker was found to be effective in retaining TLR activation. thno.org

Cleavable linkers are often employed to allow for the release of the active TLR7/8 agonist at the target site, such as within the tumor microenvironment. google.com This strategy helps to minimize systemic exposure to the potent agonist, thereby reducing the risk of systemic pro-inflammatory side effects. google.com The use of self-eliminating linkers in conjunction with cleavable linkers can further refine the release profile of the agonist. google.com

The choice of conjugation partner also has a profound impact. Conjugation to nanoparticles, such as β-cyclodextrin nanoparticles (CDNPs), can improve the delivery of the agonist to immune cells and limit systemic toxicity. thno.org Similarly, conjugating TLR7 agonists to antigens to create antigen-adjuvant conjugates (AACs) allows for the co-delivery of both components to antigen-presenting cells, leading to enhanced antigen processing and presentation and a more robust adaptive immune response. invivogen.com

The following table provides examples of different linker and conjugation strategies and their impact on the immunomodulatory activity of TLR7/8 agonists.

| Conjugation Strategy | Linker Type | Conjugation Partner | Impact on Activity |

| Immune-Stimulating Antibody Conjugate (ISAC) | Valine-citrulline para-aminobenzyl group | Antibody | Targeted delivery to tumor cells, localized immune activation. acs.org |

| Nanoparticle Delivery | Aromatic linker | Adamantane (B196018) (for CDNP association) | Improved drug-nanoparticle association, reduced systemic side effects. thno.org |

| Antigen-Adjuvant Conjugate (AAC) | Maleimide or azido-reactive linkers | Antigenic peptide/protein | Co-delivery of antigen and adjuvant, enhanced adaptive immunity. invivogen.com |

| Stabilized Immune Modulatory RNA (SIMRA) | Propanetriol or pentanetriol (B14693764) linkers | Second RNA segment | Increased stability, tunable TLR7/8 selectivity. pnas.org |

Data compiled from various research articles on TLR7/8 agonist conjugation. acs.orgpnas.orgthno.orginvivogen.com

Synthetic Methodologies and Formulation Strategies for Research Applications

Academic Synthesis Routes and Derivatives of TLR7/8 Agonist 7

The synthesis of small-molecule TLR7/8 agonists, particularly those based on the imidazoquinoline scaffold, is well-documented in academic literature. These routes provide a framework for producing the core molecule and a diverse array of derivatives for immunological evaluation. A central focus of synthetic efforts has been the modification of the imidazoquinoline core to modulate potency and selectivity between TLR7 and TLR8. nih.gov

One common synthetic starting point is commercially available quinolin-4-ol and its derivatives. acs.org Structure-activity relationship studies have revealed that modifications at several positions on the imidazoquinoline ring system can dramatically alter biological activity. For instance, the alkyl chain length at the C2 position influences potency, with a butyl group often favored for TLR7 and a pentyl group for TLR8. nih.gov

A critical area of chemical modification is the N1 position. The introduction of different substituents at this position is highly correlated with both TLR7 and TLR8 activation. acs.orgumn.edu Research has shown that incorporating an ethyl-, propyl-, or butylamino group at the N1-position can confer selectivity for TLR8. nih.govumn.edu Conversely, extending an aminoalkyl chain to a pentyl group can elicit high-affinity binding to TLR7. umn.edu Other derivatives have been synthesized by conjugating the agonist to other molecules, such as phospholipids (B1166683) or poly(ethylene glycol) (PEG), via functional groups to create bioconjugates with altered properties. acs.org More recent work has involved linking potent TLR7/8 agonists with molecules like gallic acid to improve binding affinity. acs.org

| Modification Site | Example Substituent/Derivative | Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| C2 Position | Varying alkyl chain length (e.g., butyl, pentyl) | Influences potency; longer chains can shift preference toward TLR8. | nih.gov |

| N1 Position | Ethyl-, propyl-, or butylamino groups | Confers TLR8 selectivity. | nih.govumn.edu |

| N1 Position | Pentylamino or p-methylbenzyl groups | Elicits high-affinity TLR7 binding. | umn.edu |

| Various | Conjugation to phospholipids | Can increase potency and create rapidly acting adjuvants. | acs.org |

| Various | Attachment of polyphenolic moieties (e.g., gallic acid) | Aims to improve binding affinity. | acs.org |

Development of Advanced Delivery Systems for Preclinical Studies

Systemic administration of potent, small-molecule TLR7/8 agonists can lead to widespread, unregulated immune activation and associated toxicities. nih.govnih.gov To overcome this, various advanced delivery systems have been developed to control the pharmacokinetics and biodistribution of these compounds, thereby enhancing their safety and efficacy in preclinical models. nih.govmit.edu

Liposomes are spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are a versatile platform for delivering TLR7/8 agonists, offering the ability to control release and alter biodistribution. researchgate.net Lipophilic derivatives of TLR7/8 agonists, such as those conjugated to cholesterol or containing a fatty acid tail, can be readily incorporated into the liposome's lipid bilayer. nih.govgoogle.com

Studies have demonstrated that liposomal formulations can prolong the delivery of the agonist, leading to sustained immune stimulation while reducing peak systemic exposure. nih.gov The surface charge of the liposome (B1194612) is a key parameter; cationic liposomes have been shown to surpass other formulations in enhancing the efficacy of vaccines adjuvanted with a TLR7/8 agonist. nih.gov While polyethylene (B3416737) glycosylated (PEGylated) liposomes have been explored to increase circulation time, they have also been associated with hypersensitivity reactions in some preclinical models. dtu.dk

Nanoparticle-based systems represent a major strategy for the targeted delivery and controlled release of TLR7/8 agonists. nih.govnih.gov These platforms can improve localization to tumors and draining lymph nodes, thereby focusing immune activation and minimizing systemic side effects. nih.govacs.org

Silica (B1680970) Nanoparticles (SNPs): Amine-grafted silica nanoparticles have been used as a co-delivery platform for TLR7/8 agonists and antigens. mdpi.comnih.gov This approach promotes enhanced, Th1-polarized immune responses and demonstrates a slow-release profile, with 30–50% of the agonist released over 7 days in plasma. mdpi.compreprints.org Multifunctional mesoporous silica nanoparticles (MSNs) have been engineered as pH-responsive carriers that release their payload within the acidic environment of endolysosomes, where TLR7/8 are located. acs.org

Cyclodextrin Nanoparticles (CDNPs): CDNPs have proven effective for delivering TLR7/8 agonists like R848 to tumor-associated macrophages (TAMs). nih.gov This targeted delivery helps to "re-educate" the macrophages from a tumor-supportive M2-like phenotype to an anti-tumor M1-like phenotype. nih.gov To improve drug loading, derivatives such as an adamantane-modified version of R848 (R848-Ad) have been synthesized; the adamantane (B196018) moiety has a high affinity for the cyclodextrin, enabling efficient formulation. nih.gov

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ethylene glycol)–poly(lactic acid) (PEG–PLA) have been used to create nanoparticles that present TLR7/8 agonists on their surface. researchgate.netnih.govacs.org This method allows for precise control over agonist valency and improves the pharmacokinetic profile, leading to enhanced drainage to lymph nodes and reduced systemic cytokine release compared to the free drug. nih.govacs.org

Prodrug strategies involve chemically modifying the TLR7/8 agonist so that it is temporarily inactive. The active drug is released only upon exposure to a specific physiological trigger, such as the low pH of a tumor microenvironment or an endosome. researchgate.net This approach is highly effective for achieving sustained activation and localized effects while minimizing systemic toxicity. nih.gov

One innovative method utilizes "bottlebrush prodrugs" (BPDs), where the agonist is attached to a polymer backbone. By altering the chemical linker, the release kinetics of the agonist can be precisely tuned. nih.gov This allows for the alignment of drug release with tumor accumulation, significantly expanding the therapeutic window. nih.gov Another approach involves a redox-responsive nanogel, created by polymerizing a prodrug of the agonist. This system effectively delivers the agonist to macrophages and dendritic cells for improved immunotherapy. cjps.org The TransCon™ platform uses a linker and hydrogel technology to achieve a sustained and predictable intratumoral release of the agonist over several weeks from a single dose. nih.gov

Strategies for Enhancing Biodistribution and Receptor Targeting in Research Models

A primary objective of advanced formulation is to favorably alter the biodistribution of TLR7/8 agonists, moving away from the rapid, widespread exposure seen with free small molecules toward targeted delivery and retention in specific tissues like tumors and lymph nodes. nih.govacs.org

Nanoparticle platforms are a cornerstone of this strategy. By encapsulating or conjugating the agonist, its pharmacokinetic profile is dictated by the nanoparticle, which can be engineered to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or to drain efficiently to lymph nodes. nih.govacs.orgnih.gov This localization is crucial for activating antigen-presenting cells (APCs) in the desired location, leading to a more potent and targeted anti-tumor response. researchgate.net

For highly specific receptor targeting, antibody-drug conjugates (ADCs) represent a sophisticated approach. acs.org In this strategy, a potent TLR7/8 agonist is chemically linked to a monoclonal antibody that recognizes a specific antigen on the surface of tumor cells or particular immune cells. acs.org This allows for the intravenous administration of the agonist with high precision, delivering the immune-stimulating payload directly to the target cells within the tumor microenvironment. This targeted delivery leads to prolonged activation of local myeloid cells with minimal immune activation in peripheral tissues. acs.org

Summary of Advanced Delivery Systems for TLR7/8 Agonists

| Delivery System | Mechanism/Features | Key Research Findings | Reference |

|---|---|---|---|

| Liposomes | Encapsulation in phospholipid vesicles; can incorporate lipophilic drug derivatives. | Provides controlled/prolonged release; cationic formulations enhance vaccine efficacy. | nih.govnih.gov |

| Silica Nanoparticles | Biocompatible platform; can be mesoporous for pH-responsive release. | Enables co-delivery of antigen and adjuvant; slow-release profile enhances immune response. | mdpi.comnih.govacs.org |

| Cyclodextrin Nanoparticles | Saccharide-based material; efficient at targeting macrophages. | Effectively delivers agonist to TAMs, polarizing them to an anti-tumor phenotype. | nih.govnih.gov |

| Prodrugs | Temporarily inactivated drug released by a specific trigger (e.g., pH, enzymes). | Minimizes systemic toxicity; enables sustained local activation and tunable release kinetics. | researchgate.netnih.govnih.gov |

| Antibody-Drug Conjugates (ADCs) | Agonist is linked to an antibody for highly specific cell targeting. | Achieves tumor-specific delivery and immune activation with minimal systemic exposure. | acs.org |

Advanced Research Methodologies and Experimental Models

In Vitro Cellular Assays for Immunomodulation

In vitro assays are foundational for characterizing the direct impact of TLR7/8 agonist 7 on immune cells. These controlled laboratory experiments enable the precise measurement of cellular responses, offering a detailed understanding of the compound's immunomodulatory capabilities.

Cytokine and Chemokine Quantification (e.g., ELISA, Luminex)

A primary method for evaluating the activity of this compound involves the quantification of cytokines and chemokines, which are key signaling molecules in the immune response. Following stimulation with this compound, immune cells such as peripheral blood mononuclear cells (PBMCs) and various dendritic cell subsets are anticipated to release a spectrum of these signaling proteins.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard technique for measuring the concentration of individual cytokines, such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α), from cell culture supernatants. For a more comprehensive analysis, Luminex multiplex assays allow for the simultaneous measurement of a wide array of cytokines and chemokines from a single sample, providing a detailed profile of the immune response elicited by the agonist.

Table 1: Expected Cytokine and Chemokine Secretion Profile in Human PBMCs Following this compound Stimulation

| Analyte | Primary Function | Anticipated Change in Secretion |

|---|---|---|

| IFN-α | Antiviral activity, activation of immune cells | Increased |

| TNF-α | Pro-inflammatory responses, promotion of anti-tumor activity | Increased |

| IL-6 | Pro-inflammatory actions, stimulation of B-cells | Increased |

| IL-12 | Promotion of Th1 cell differentiation, anti-tumor immunity | Increased |

| CXCL10 (IP-10) | Chemoattractant for T cells and NK cells | Increased |

| CCL2 (MCP-1) | Chemoattractant for monocytes | Increased |

Flow Cytometry for Immune Cell Phenotyping and Activation Marker Expression

Flow cytometry is an essential technology for analyzing the complex cellular reactions to this compound. It facilitates the multi-parameter analysis of individual cells, allowing researchers to distinguish specific immune cell populations—including B cells, T cells, natural killer (NK) cells, monocytes, and dendritic cells—while concurrently evaluating their activation status through the measurement of cell surface and intracellular markers. For instance, treatment of RAW264.7 macrophage cells with a TLR7/8 agonist has been shown to induce M1 polarization. nih.govacs.org

A notable application of flow cytometry is the detection of upregulated activation markers on immune cells following exposure to the agonist. For example, dendritic cells are expected to exhibit higher expression of co-stimulatory molecules like CD80 and CD86, as well as the maturation marker CD83. nih.gov Similarly, NK cells may show increased levels of the early activation marker CD69. The cell surface marker CD86 is a typical indicator measured by flow cytometry to assess macrophage activation. nih.gov

Table 2: Key Flow Cytometry Markers for Evaluating Immune Cell Activation by this compound

| Cell Type | Marker | Function | Anticipated Change in Expression |

|---|---|---|---|

| Dendritic Cells | CD80/CD86 | Co-stimulation of T cells | Increased |

| Dendritic Cells | CD83 | Marker of maturation | Increased |

| Dendritic Cells | HLA-DR | Antigen presentation | Increased |

| NK Cells | CD69 | Early activation marker | Increased |

| B Cells | CD86 | Co-stimulation | Increased |

Gene Expression Analysis (e.g., RT-qPCR, RNA-seq)

To delve into the molecular pathways activated by this compound, researchers utilize gene expression analysis techniques. Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is employed to quantify changes in the expression of specific genes, such as those encoding pro-inflammatory cytokines and transcription factors integral to the Toll-like receptor (TLR) signaling cascade. In studies involving macrophage polarization, RT-PCR has been used to measure the gene expression levels of iNOS, IL-6, and TGF-β in tumor tissues. nih.gov

For a broader, more unbiased perspective on the transcriptional effects, RNA sequencing (RNA-seq) is implemented. This advanced method identifies all genes that are differentially expressed in response to the agonist, offering a comprehensive view of the activated cellular programs and potentially revealing novel therapeutic targets and pathways.

In Vivo Preclinical Models and Techniques

In vivo studies are indispensable for assessing the systemic effects and therapeutic efficacy of this compound in a living organism. These models provide critical data on how the compound modulates immune responses within a complex biological environment. This compound is known to activate a variety of immune cells and can be utilized in the synthesis of immune-stimulating antibody conjugates (ISACs) for immunity research. medchemexpress.commedchemexpress.commedchemexpress.com

Syngeneic and Genetically Engineered Mouse Models

Syngeneic mouse models, which involve the implantation of tumor cells into immunocompetent mice of the same genetic background, are a cornerstone of preclinical cancer immunotherapy research. In a B16F10 tumor-bearing mouse model, the anti-tumor activity of a polysaccharide nanoadjuvant was investigated for macrophage-mediated cancer immunotherapy. nih.govacs.org These models are instrumental in evaluating the capacity of this compound to provoke an anti-tumor immune response.

Ex Vivo Analysis of Immune Cell Populations from Animal Tissues

Following the administration of this compound in in vivo models, a detailed ex vivo analysis of immune cell populations from various tissues is conducted. Tissues such as the spleen, lymph nodes, blood, and the tumor itself are collected, and single-cell suspensions are prepared for further study.

These isolated cells are then subjected to the analytical techniques described in the in vitro section. Flow cytometry is used to phenotype and quantify immune cell subsets, such as tumor-infiltrating lymphocytes, and to evaluate their activation state. nih.gov Functional assays, including ELISpot and intracellular cytokine staining, can be employed to determine the frequency of antigen-specific T cells. This ex vivo analysis provides a detailed snapshot of the systemic and localized immune responses induced by this compound.

Table of Compounds Mentioned

Imaging Techniques for Compound Retention and Immune Cell Infiltration

Advanced imaging methodologies are crucial for visualizing and quantifying the in vivo behavior of TLR7/8 agonists, particularly concerning their retention at the site of administration and their impact on immune cell trafficking. These techniques provide critical insights into the pharmacokinetics and pharmacodynamics of these compounds, helping to correlate local drug concentration with immunological outcomes.

Visualizing Compound Retention

To minimize systemic exposure and associated toxicities, strategies are often employed to retain TLR7/8 agonists at the injection site, such as a tumor. Various imaging techniques have been utilized to confirm and quantify the local retention of these compounds.

One prominent example involves the lipophilic TLR7/8 agonist MEDI9197. Studies have demonstrated its retention using several imaging and analytical methods. researchgate.netgenscript.comnih.gov Quantitative whole-body autoradiography (QWBA) with radiolabeled MEDI9197 in rat models showed significant retention at the subcutaneous injection site over an extended period. researchgate.net For instance, one day after administration, the compound was highly concentrated at the injection site, and it remained detectable there even after 28 days. researchgate.net Complementing this, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging has been used to confirm the local retention of MEDI9197 directly within the tumor tissue in mouse models. aacrjournals.org These imaging findings are often corroborated by quantitative analysis using methods like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

Fluorescently labeled nanoparticles are also used to track the biodistribution and tumor accumulation of TLR7/8 agonists. For example, exosomes loaded with the TLR7/8 agonist Resiquimod (B1680535) (R848) and labeled with a fluorescent dye showed enhanced accumulation in a mouse tumor model compared to the free dye. nih.gov Similarly, in vivo imaging system (IVIS) has been used to track DiR-labeled silicasome nanoparticles co-delivering a TLR7/8 agonist (3M-052) and another agent, demonstrating effective biodistribution to the tumor site at 24 and 48 hours post-injection. escholarship.org

| Imaging Technique | TLR7/8 Agonist | Experimental Model | Key Findings on Retention | Citation |

|---|---|---|---|---|

| Quantitative Whole-Body Autoradiography (QWBA) | Radiolabeled MEDI9197 | Male Sprague-Dawley Rats | High concentration and prolonged retention at the subcutaneous injection site, still detectable at 28 days post-dose. | researchgate.net |

| MALDI Mass Spectrometry Imaging | MEDI9197 | B16-OVA Mouse Tumor Model | Confirmed local retention of the compound within the tumor tissue. | aacrjournals.org |

| In Vivo Imaging System (IVIS) | DiR-labeled Exosomes with Resiquimod (R848) | B16F10 Mouse Tumor Model | Enhanced accumulation of fluorescently labeled exosomes in the tumor compared to free dye. | nih.gov |

| In Vivo Imaging System (IVIS) | DiR-labeled 3M-silicasome-IR (containing 3M-052) | Orthotopic KPC Mouse Tumor Model | Effective biodistribution to the tumor site observed at 24 and 48 hours. | escholarship.org |

| Fluorescence Reflectance Imaging | CDNP-VT680 (Nanoparticle with TLR7/8 agonist) | MC38 Tumor-Bearing Mice | Demonstrated accumulation of the nanoparticle in the tumor at 24 hours post-administration. | researchgate.net |

Tracking Immune Cell Infiltration

A primary mechanism of action for TLR7/8 agonists in immuno-oncology is the recruitment and activation of immune cells within the tumor microenvironment. Imaging techniques are employed to visualize and quantify this infiltration.

Histology and flow cytometry are standard methods for assessing immune cell populations in tumors after treatment. researchgate.netbmj.com However, non-invasive in vivo imaging offers the ability to monitor these dynamics over time in the same subject. For instance, following treatment with a TLR7/8 agonist, an increase in tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells and Natural Killer (NK) cells, can be observed. researchgate.netbmj.com

Bioluminescent imaging has been used to track the fate of immune cells. One study utilized this technique to show that the TLR7 agonist Imiquimod (B1671794) enhanced the persistence and trafficking of dendritic cells (DCs) to draining lymph nodes after vaccination. aai.org More recently, imaging of DiR-labeled CD8+ T cells was used to demonstrate that eosinophils pre-activated with the TLR7/8 agonist R848 could increase T-cell infiltration into solid tumors. nih.gov In these experiments, stronger fluorescence signals from the labeled T cells were observed at the tumor site in mice treated with the activated eosinophils. nih.gov

Positron Emission Tomography (PET) is another powerful tool. FDG-PET imaging, which measures metabolic activity, indicated a decline in metabolic activity in tumor areas of mice treated with a combination of radiation and a TLR7/8 agonist, suggesting a therapeutic response linked to immune activation. nih.gov Furthermore, PET has been proposed for monitoring markers of T cell activation, such as OX40, to non-invasively assess the immune response following nanotherapy strategies that include TLR7/8 agonists. grantome.com

| Imaging Technique | TLR7/8 Agonist | Experimental Model | Key Findings on Immune Infiltration/Response | Citation |

|---|---|---|---|---|

| Bioluminescent Imaging | Imiquimod | CNS Tumor-Bearing Mice | Enhanced persistence and trafficking of dendritic cells into draining lymph nodes. | aai.org |

| Fluorescence Imaging (DiR-labeled cells) | Resiquimod (R848) | HCT116 Tumor-Bearing Mice | R848-activated eosinophils increased the infiltration of DiR-labeled CD8+ T cells into tumors. | nih.gov |

| FDG-PET Imaging | 3M-011 | Mouse models of colorectal and pancreatic cancer | A decline in metabolic activity in target tumor areas was noted in animals treated with radiation and the TLR agonist. | nih.gov |

| Confocal Imaging / Flow Cytometry | Fluorescently labeled R848, R837, SM360320 | Human Plasmacytoid Dendritic Cells (pDCs) | Tracked intracellular localization of agonists to endosomal compartments, confirming uptake by target immune cells. | ashpublications.org |

| PET Imaging (conceptual) | Resiquimod (R848) in nanoparticles | Pancreatic Cancer Model (KPC) | Proposed for non-invasive monitoring of OX40 expression as a marker of T cell activation. | grantome.com |

Challenges and Future Directions in Tlr7/8 Agonist Research

Optimizing Specificity and Efficacy in Research Models

A significant hurdle in the research application of TLR7/8 agonists is achieving a balance between potent immune activation and target specificity. Because TLR7 and TLR8 have similar sequences and functions, many synthetic agonists, such as those from the imidazoquinoline family, modulate both receptors. researchgate.net This dual agonism can be beneficial in some contexts but presents a challenge when trying to dissect the specific roles of each receptor in a given immune response. The development of agonists with higher selectivity for either TLR7 or TLR8 is a key area of ongoing research. acs.org

Furthermore, the efficacy of TLR7/8 agonists can be highly dependent on the specific research model and the context of the disease being studied. For instance, while some studies show that TLR7/8 agonists can induce apoptosis in certain tumor cells, others indicate they might promote tumor growth in different cancer types, highlighting the tissue- and cancer-specific effects of these compounds. sci-hub.se

Table 1: Research Findings on TLR7/8 Agonist Specificity and Efficacy

| Finding | Implication for Research |

|---|---|

| Many TLR7/8 agonists, like imiquimod (B1671794) and resiquimod (B1680535), are not highly selective and activate both receptors. researchgate.net | Difficulty in attributing observed effects to a single TLR pathway, necessitating the development of more selective compounds. |

| The effects of TLR7/8 agonists can be tissue- and cancer-specific, sometimes promoting tumor growth. sci-hub.se | Requires careful selection of preclinical models and thorough investigation of the agonist's effects in the specific context of interest. |

Addressing Systemic Immunological Activation in Experimental Settings

A major challenge associated with the systemic administration of TLR7/8 agonists in preclinical research is the risk of widespread, off-target immune activation. This can lead to a "cytokine storm," a potentially severe systemic inflammatory response. mdpi.com Such systemic effects can confound experimental results and limit the translational potential of promising compounds. sci-hub.sedelveinsight.com

To mitigate these issues, researchers are exploring various strategies, including:

Localized Delivery: Intratumoral or localized injection of TLR7/8 agonists aims to concentrate the immune-stimulating effects within the target tissue, such as a tumor, thereby minimizing systemic exposure and associated side effects. researchgate.netaai.org

Novel Delivery Systems: The use of biomaterial-based drug delivery systems, such as nanoparticles, liposomes, and polymersomes, is being investigated to improve the solubility of these agonists and achieve targeted delivery to specific cells or tissues. researchgate.netnih.govmit.edu For example, encapsulating agonists like R837 in polymeric nanoparticles has been shown to increase their accumulation in tumors. researchgate.net

Prodrug and Conjugate Approaches: Designing TLR7/8 agonists as prodrugs that are activated at the target site or conjugating them to antibodies that target specific cell surface proteins are innovative strategies to enhance localized activity and reduce systemic toxicity. researchgate.netaacrjournals.orgacs.org

Integration with Emerging Immunotherapy Paradigms in Preclinical Research

The future of TLR7/8 agonist research lies not only in their use as standalone agents but also in their integration with other immunotherapy modalities in preclinical settings. sci-hub.se Combination therapies are showing significant promise in overcoming resistance to existing treatments and enhancing anti-tumor immunity.

Preclinical studies have demonstrated the synergistic effects of combining TLR7/8 agonists with:

Immune Checkpoint Inhibitors: TLR7/8 agonists can help to convert immunologically "cold" tumors, which are unresponsive to checkpoint inhibitors, into "hot" tumors with increased T-cell infiltration and a more inflamed microenvironment. tandfonline.com Combining TLR7/8 agonists with anti-PD-1 or anti-CTLA-4 antibodies has shown enhanced anti-tumor efficacy in various mouse models. sci-hub.seaai.org

Cancer Vaccines: TLR7/8 agonists can act as powerful adjuvants, boosting the immunogenicity of cancer vaccines and promoting the generation of robust and durable anti-tumor immune responses. tandfonline.comfrontiersin.orgpatsnap.com

Radiotherapy: The combination of radiotherapy with TLR7/8 agonists has been shown to induce strong local and systemic immune responses against tumors. oncotarget.com Radiotherapy can lead to the release of tumor antigens, which are then more effectively presented to the immune system in the presence of a TLR7/8 agonist. oncotarget.com

Table 2: Preclinical Combinations with TLR7/8 Agonists

| Combination Therapy | Observed Synergistic Effect |

|---|---|

| TLR7/8 Agonist + Checkpoint Inhibitor | Overcomes tumor resistance to checkpoint blockade. mit.edu |

| TLR7/8 Agonist + Cancer Vaccine | Enhances vaccine immunogenicity and T-cell responses. patsnap.com |

Identification of Novel Biomarkers for Preclinical Efficacy

To optimize the use of TLR7/8 agonists in research and eventually in clinical settings, the identification of reliable biomarkers of efficacy is crucial. Biomarkers can help to predict which preclinical models are most likely to respond to a particular agonist and can provide early indicators of a therapeutic response.

Current research is focused on identifying biomarkers at various levels:

Cellular Markers: Changes in the frequency and activation state of immune cell populations, such as dendritic cells, NK cells, and CD8+ T cells, within the target tissue or in peripheral blood can serve as pharmacodynamic biomarkers. For example, increased expression of activation markers like CD40 and CD86 on dendritic cells has been observed following TLR7/8 agonist treatment in mice. aai.org

Molecular Markers: The expression levels of specific genes and proteins downstream of TLR7/8 signaling can be monitored. This includes cytokines like IFN-α, IL-12, and TNF-α, as well as interferon-stimulated genes (ISGs). researchgate.netacs.orgresearchgate.net For instance, the induction of IFNγ and IP-10 has been used to demonstrate target engagement of the TLR7/8 agonist EIK1001 in phase 1 studies. researchgate.net

Genomic and Proteomic Profiling: Advanced techniques are being used to identify patient-specific factors, such as TLR expression profiles and downstream signaling competence, that could predict response to TLR agonist therapy. patsnap.com

Design of Next-Generation TLR7/8 Agonists for Enhanced Research Utility

The challenges and insights gained from current research are driving the design of next-generation TLR7/8 agonists with improved properties for research applications. The goal is to develop compounds with enhanced potency, selectivity, and better physicochemical properties, while minimizing off-target effects. acs.orgpatsnap.com

Key strategies in the design of next-generation agonists include:

Structure-Based Drug Design: Utilizing the crystal structures of TLR7 and TLR8, researchers can design novel chemical scaffolds that bind with higher affinity and selectivity to the target receptor. acs.org This approach has led to the development of new series of agonists, such as oxoadenine derivatives, with varying potency and selectivity profiles. acs.org

Chemical Modifications: Modifications to the chemical structure of existing agonists, such as the addition of lipophilic moieties, can alter their pharmacokinetic properties, leading to better retention at the injection site and reduced systemic exposure. tandfonline.combmj.com